molecular formula C8H13N3O7 B13404079 N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine

N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine

Cat. No.: B13404079
M. Wt: 263.20 g/mol
InChI Key: XNJOJHSCRDAYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine is a complex organic compound that belongs to the class of aminocarboxylic acids. It is formally a derivative of glycine and is known for its chelating properties, which make it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine typically involves the reaction of glycine with ethylenediaminetetraacetic acid (EDTA) under controlled conditions. The reaction is carried out in an aqueous medium with the addition of nitrosating agents such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and oxidized forms from oxidation reactions .

Scientific Research Applications

N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their interaction with other molecules. This chelation process is crucial in applications such as metal ion detoxification and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediaminetetraacetic acid (EDTA)
  • Diethylenetriaminepentaacetic acid (DTPA)
  • Nitrilotriacetic acid (NTA)

Uniqueness

N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine is unique due to its nitroso group, which imparts distinct chemical properties compared to other chelating agents. This uniqueness allows it to form specific complexes with certain metal ions, making it valuable in specialized applications .

Properties

Molecular Formula

C8H13N3O7

Molecular Weight

263.20 g/mol

IUPAC Name

2-[carboxymethyl-[2-[carboxymethyl(nitroso)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C8H13N3O7/c12-6(13)3-10(4-7(14)15)1-2-11(9-18)5-8(16)17/h1-5H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

XNJOJHSCRDAYHS-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)N=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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